molecular formula C10H16O B14696040 Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane] CAS No. 29186-06-9

Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]

Cat. No.: B14696040
CAS No.: 29186-06-9
M. Wt: 152.23 g/mol
InChI Key: ZLLPRZSEOMKTCV-UHFFFAOYSA-N
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Description

Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] is a bicyclic organic compound characterized by a unique spirocyclic structure. This compound has garnered significant attention in the scientific community due to its potential biological activity and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] involves several steps. One common method includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties . The epimerized product is then subjected to cycloaddition reactions, followed by deprotection and oxidation to yield the desired compound .

Industrial Production Methods

Industrial production methods for Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] are not well-documented in the literature. the synthesis typically involves scalable organic reactions that can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxirane derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxirane derivatives, reduced bicyclo[3.3.1]nonane compounds, and substituted spirocyclic structures .

Scientific Research Applications

Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and asymmetric catalysis.

    Biology: Investigated for its potential biological activity, including anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] involves its interaction with molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . This interaction can lead to various biological effects, including anticancer activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Known for its rich BC conformers due to lp–lp repulsion of heavy atoms.

    9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Similar in structure but contains selenium and sulfur atoms.

    Bicyclo[3.3.1]nonane-3,7-diones: Achieved through multicomponent reactions and known for their diverse applications.

Uniqueness

Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

29186-06-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]

InChI

InChI=1S/C10H16O/c1-2-8-4-9(3-1)6-10(5-8)7-11-10/h8-9H,1-7H2

InChI Key

ZLLPRZSEOMKTCV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)CC3(C2)CO3

Origin of Product

United States

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